1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide
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Overview
Description
1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropropanoyl group, a cyclopentyl ring, and an azetidine-3-sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloropropionyl chloride, which is achieved by chlorination of propionyl chloride followed by hydrolysis . The next step involves the reaction of 2-chloropropionyl chloride with N-cyclopentylazetidine-3-sulfonamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols and sulfonic acids, respectively .
Scientific Research Applications
1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic Acid: A related compound with similar structural features but different functional groups.
1-(2-Chloropropanoyl)azepane: Another compound with a similar chloropropanoyl group but different ring structures
Uniqueness
1-(2-Chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide is unique due to its combination of a chloropropanoyl group, a cyclopentyl ring, and an azetidine-3-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2-chloropropanoyl)-N-cyclopentylazetidine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-8(12)11(15)14-6-10(7-14)18(16,17)13-9-4-2-3-5-9/h8-10,13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQCSCJVZNDQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)S(=O)(=O)NC2CCCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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